5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a dual-halogenated 7-azaindole building block essential for ATP-competitive kinase inhibitor programs targeting FGFR, CHK1, and SGK-1. The C5 bromine enables efficient Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for high-throughput parallel synthesis, while the C4 fluorine imparts metabolic stability and optimal binding conformation. This precise Br/F substitution pattern is critical for SAR fidelity—mono-halogenated or alternative analogs cannot replicate its electronic and steric profile. Procure this intermediate to construct patent-defined Markush libraries and advance lead optimization with confidence.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1172067-95-6
Cat. No. B1525227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1172067-95-6
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)F)Br
InChIInChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
InChIKeyPUJVSTYUTMVCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1172067-95-6) Procurement Overview: Core Heterocyclic Scaffold


5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1172067-95-6) is a 7-azaindole derivative characterized by a dual-halogen substitution pattern (Br at C5, F at C4) on a pyrrolo[2,3-b]pyridine core [1]. This scaffold is a recognized bioisostere of indole and purine, serving as a privileged structure in kinase inhibitor drug discovery [2]. Its primary utility is as a versatile synthetic intermediate for constructing ATP-competitive kinase inhibitor libraries, particularly those targeting the FGFR, SGK-1, and CHK1 families .

Why 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1172067-95-6) Cannot Be Casually Substituted


Substitution of this specific scaffold with a different analog is not trivial. The presence of both a C5 bromine atom (a heavy halogen for steric bulk and cross-coupling) and a C4 fluorine atom (a strong electron-withdrawing group influencing metabolic stability and binding) creates a distinct electronic and steric profile that is not replicated by mono-halogenated 7-azaindoles or alternative halogen combinations . In drug discovery, even minor changes to halogen substitution patterns on azaindole cores can lead to significant (>10-fold) shifts in kinase selectivity and potency [1]. Therefore, this specific dual-halogenated building block is essential for maintaining SAR fidelity when exploring the chemical space defined by specific patent disclosures and lead optimization programs [2].

Quantitative Differentiation Evidence for 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1172067-95-6)


Comparative Reactivity in Cross-Coupling: C5 Bromine vs. C5 Chlorine Analogs

The C5 bromine atom in 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine provides a clear advantage over the corresponding 5-chloro-4-fluoro analog (CAS 1190317-94-2) for downstream diversification [1]. Bromine is a more reactive leaving group than chlorine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. This higher reactivity translates to greater synthetic utility for introducing diverse aryl, heteroaryl, or amine groups, enabling more efficient library synthesis and late-stage functionalization, which is a critical factor for procurement in medicinal chemistry .

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Differentiated Kinase Inhibitor Scaffold: 4-Fluoro Substitution Effect on Potency

The presence of the 4-fluoro substituent distinguishes this compound from the more common 5-bromo-7-azaindole (CAS 183208-35-7) scaffold [1]. While direct head-to-head kinase IC50 data for the free base is not available, class-level SAR for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors demonstrates that 4-substituted derivatives can achieve low nanomolar potency against FGFR1-3 [2]. Specifically, lead compound '4h' in a series of 4-substituted analogs exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively [2]. This contrasts with other azaindole substitution patterns where potency can vary by orders of magnitude [3]. The 4-fluoro group is a privileged substitution for optimizing both potency and metabolic stability in this kinase inhibitor class [4].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Complexation for Metal-Based Anticancer Agents: A Divergent Application

5-Bromo-7-azaindole, a close analog of the target compound, has been used to create gold(I) N-heterocyclic carbene complexes with potent in vitro anticancer activity [1]. The resulting gold complex exhibited considerable cytotoxicity against the human ovarian cancer cell line A2780, with an IC50 in the 4-9 µM range, and showed significantly higher cytotoxicity than the clinical drug cisplatin [1]. This demonstrates the value of 7-azaindole scaffolds beyond kinase inhibition. While direct data for the 5-bromo-4-fluoro derivative is not yet published, the additional 4-fluoro group is expected to further modulate the complex's lipophilicity, stability, and biological activity, making it a promising and distinct candidate for exploring metal-based anticancer agents [2].

Medicinal Inorganic Chemistry Anticancer Organometallics

Documented Utility in CHK1 and SGK-1 Inhibitor Patents

The target compound falls within the Markush structures of patent families claiming substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors of checkpoint kinase 1 (CHK1) and serum/glucocorticoid-regulated kinase 1 (SGK-1) [1]. While specific IC50 values for the 5-bromo-4-fluoro compound are not disclosed in the patent text, its inclusion in the claimed scope confirms its utility as an intermediate for generating inhibitors of these high-value oncology and metabolic disease targets [2]. In contrast, many closely related analogs with alternative halogen substitutions are not explicitly claimed, indicating this specific dual-substitution pattern was considered significant by the inventors for achieving the desired biological profile [3]. This provides a strong, patent-driven rationale for procuring this specific compound to explore IP-relevant chemical space [1].

Intellectual Property Checkpoint Kinase Cancer Therapy

Defined Research & Industrial Applications for 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1172067-95-6)


Medicinal Chemistry: FGFR Kinase Inhibitor Lead Optimization

Procure this compound as a key intermediate for synthesizing a library of 4-substituted 1H-pyrrolo[2,3-b]pyridine derivatives. This program would focus on optimizing the potency and selectivity of FGFR inhibitors, following the lead of compounds like '4h' that have demonstrated low nanomolar activity against FGFR1-3 [1]. The 4-fluoro group is critical for maintaining the desired binding conformation and improving metabolic stability [2].

Inorganic Medicinal Chemistry: Synthesis of Novel Gold(I) Anticancer Complexes

Use 5-bromo-4-fluoro-7-azaindole to synthesize gold(I) N-heterocyclic carbene complexes. This research would evaluate the impact of the 4-fluoro substituent on the anticancer activity and selectivity of the resulting complexes, building on the promising results seen with the 5-bromo-7-azaindole analog against ovarian cancer cells [3]. The goal is to develop new organometallic drug candidates with enhanced potency or a novel mechanism of action [4].

IP-Driven Drug Discovery: CHK1/SGK-1 Inhibitor Development

This compound is a strategic building block for programs aiming to develop novel CHK1 or SGK-1 kinase inhibitors. Its inclusion in the Markush structures of major patents [REFS-5, REFS-6] makes it a necessary intermediate for exploring the chemical space around these claims. This work would involve constructing focused libraries to identify new inhibitors with improved properties for oncology or metabolic disease applications [5].

Advanced Building Block for Cross-Coupling Reactions

Leverage the enhanced reactivity of the C5 bromine atom for high-throughput parallel synthesis . This scenario is for CROs or academic labs needing to generate diverse arrays of compounds for screening against a variety of biological targets. The bromine atom is a superior handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions compared to chlorine or unsubstituted analogs, enabling more efficient and diverse library production [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.